An In-Depth Technical Guide to 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS No. 59396-50-8)
An In-Depth Technical Guide to 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS No. 59396-50-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Within the vast landscape of fluorinated compounds, diaryl ketones, and specifically benzophenones, represent a particularly valuable scaffold.[4][5] The benzophenone motif is present in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6][7][8]
This technical guide provides a comprehensive overview of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (also known as (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone or 4,4'-difluoro-3-methylbenzophenone), a fluorinated diaryl ketone with the CAS number 59396-50-8 .[9][10][11] This document will delve into its chemical and physical properties, provide a detailed synthesis protocol with mechanistic insights, explore its potential applications in drug discovery, and outline essential safety and handling procedures.
Chemical Identity and Physicochemical Properties
4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is a substituted benzophenone with the molecular formula C₁₄H₁₀F₂O and a molecular weight of 232.23 g/mol .[9][11][12] Its structure features two fluorinated phenyl rings attached to a central carbonyl group, with one of the rings also bearing a methyl substituent.
| Property | Value | Source(s) |
| CAS Number | 59396-50-8 | [9][11] |
| Molecular Formula | C₁₄H₁₀F₂O | [9][11][12] |
| Molecular Weight | 232.23 g/mol | [9][11][12] |
| IUPAC Name | (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone | [10] |
| Synonyms | 4,4'-Difluoro-3-methylbenzophenone | |
| Solubility | Insoluble in water (6.5E-3 g/L at 25°C) | [11] |
| Appearance | Tan to white solid | [13] |
| Melting Point | 50-52 °C (literature for a related compound) | [13] |
Synthesis and Mechanism
The primary method for synthesizing diaryl ketones like 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is the Friedel-Crafts acylation .[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4]
Detailed Synthesis Protocol
A representative synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone involves the reaction of 2-fluorotoluene with 4-fluorobenzotrichloride in the presence of anhydrous hydrogen fluoride and boron trifluoride.[14]
Reactants:
-
2-Fluorotoluene
-
4-Fluorobenzotrichloride (p-fluorotrichloromethylbenzene)
-
Anhydrous Hydrogen Fluoride (HF)
-
Boron Trifluoride (BF₃)
Procedure:
-
In a 250 ml stainless steel reactor equipped with a magnetic stirrer, introduce 100 ml of anhydrous HF.
-
At approximately 0°C, add 42.7 g (0.2 mole) of 4-fluorobenzotrichloride and 22 g (0.2 mole) of 2-fluorotoluene to the reactor.
-
Seal the reactor and introduce gaseous boron trifluoride until a constant pressure of 6 bars is achieved.
-
Allow the reaction to proceed with stirring at ambient temperature for 3 hours.
-
After the reaction is complete, decompress the reactor to atmospheric pressure.
-
Pour the reaction mixture over 200 g of crushed ice.
-
After warming to room temperature, stir the heterogeneous mixture for one to two hours.
-
Extract the mixture three times with 200 ml of methylene chloride.
-
Wash the combined organic phases three times with 200 ml of water, once with 200 ml of a 3% aqueous potassium hydroxide solution, and twice more with 200 ml of water.
-
Dry the organic phase over magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield the crude 4,4'-difluoro-3-methylbenzophenone. A yield of 61.5% has been reported for this procedure.[14]
Reaction Mechanism: Friedel-Crafts Acylation
The synthesis proceeds via a classic Friedel-Crafts acylation mechanism.
Caption: Generalized mechanism of Friedel-Crafts acylation.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous HF and the protection from moisture are critical as Lewis acids like BF₃ are readily hydrolyzed by water, which would deactivate the catalyst.
-
Lewis Acid Catalyst (HF/BF₃): The combination of a strong protic acid (HF) and a Lewis acid (BF₃) generates a superacidic medium that facilitates the formation of the highly reactive acylium ion from the relatively stable 4-fluorobenzotrichloride.
-
Workup Procedure: The aqueous workup, including the wash with potassium hydroxide, is essential to quench the reaction, remove the acidic catalyst, and neutralize any unreacted starting materials or acidic byproducts.
Applications in Drug Development and Research
While specific drug candidates containing the 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone moiety are not prominently documented in the reviewed literature, its structural features make it a compound of significant interest for medicinal chemists. The diaryl ketone scaffold is a versatile building block for synthesizing a wide array of biologically active molecules.[5][15]
Potential Roles as a Pharmaceutical Intermediate:
-
Anticancer Agents: The benzophenone core is found in compounds with demonstrated anticancer activity.[6][8] The substitution pattern of this specific ketone could be explored to develop novel kinase inhibitors or agents that induce cell cycle arrest.[6]
-
Anti-inflammatory Drugs: Ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a benzophenone derivative.[7] The fluorinated nature of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone could lead to derivatives with improved potency or pharmacokinetic profiles.
-
Antifungal and Antibacterial Agents: Substituted benzophenones have shown promise as antifungal and antibacterial agents.[16] This compound could serve as a starting material for the synthesis of new antimicrobial drugs.
The presence of two fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes and can increase the compound's ability to cross cell membranes. The methyl group provides an additional point for synthetic modification to explore structure-activity relationships (SAR).
Caption: Potential applications of the core scaffold in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Seek medical attention if irritation or other symptoms develop.
Conclusion
4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its fluorinated diaryl ketone structure provides a versatile platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and drug development professionals seeking to leverage this compound in their work. Further investigation into the biological activities of derivatives of this ketone could lead to the discovery of new and effective therapeutic agents.
References
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Bawane, A. A., & Shinde, P. V. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29695-29713. [Link]
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Wang, X., et al. (2014). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules, 19(11), 17691-17707. [Link]
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